molecular formula C14H17FO B13631133 2-(4-Fluoro-3-methylphenyl)cycloheptan-1-one

2-(4-Fluoro-3-methylphenyl)cycloheptan-1-one

Katalognummer: B13631133
Molekulargewicht: 220.28 g/mol
InChI-Schlüssel: JABUEAJEKBLFNJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-Fluoro-3-methylphenyl)cycloheptan-1-one is a chemical compound with the molecular formula C14H17FO and a molecular weight of 220.28 g/mol . This compound is characterized by the presence of a cycloheptanone ring substituted with a 4-fluoro-3-methylphenyl group. It is used in various research and industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluoro-3-methylphenyl)cycloheptan-1-one typically involves the reaction of 4-fluoro-3-methylbenzaldehyde with cycloheptanone in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the condensation reaction . The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Fluoro-3-methylphenyl)cycloheptan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-(4-Fluoro-3-methylphenyl)cycloheptan-1-one is utilized in various scientific research fields, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Employed in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-(4-Fluoro-3-methylphenyl)cycloheptan-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. Detailed studies on its binding affinity and mode of action are essential to understand its full potential .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(4-Fluoro-3-methylphenyl)cycloheptan-1-one is unique due to its cycloheptanone ring structure, which imparts distinct chemical and physical properties compared to other similar compounds.

Eigenschaften

Molekularformel

C14H17FO

Molekulargewicht

220.28 g/mol

IUPAC-Name

2-(4-fluoro-3-methylphenyl)cycloheptan-1-one

InChI

InChI=1S/C14H17FO/c1-10-9-11(7-8-13(10)15)12-5-3-2-4-6-14(12)16/h7-9,12H,2-6H2,1H3

InChI-Schlüssel

JABUEAJEKBLFNJ-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=CC(=C1)C2CCCCCC2=O)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.